molecular formula C17H20O B14076713 6-(1-Methylcyclohexyl)naphthalen-2-ol CAS No. 101747-27-7

6-(1-Methylcyclohexyl)naphthalen-2-ol

Cat. No.: B14076713
CAS No.: 101747-27-7
M. Wt: 240.34 g/mol
InChI Key: MEUVHRXEHWUIIY-UHFFFAOYSA-N
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Description

6-(1-Methylcyclohexyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring substituted with a hydroxyl group at the second position and a 1-methylcyclohexyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylcyclohexyl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol with 1-methylcyclohexyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group of naphthalen-2-ol, followed by the addition of 1-methylcyclohexyl bromide or chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylcyclohexyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydronaphthol derivatives.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

6-(1-Methylcyclohexyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Methylcyclohexyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl group and the naphthalene ring are key functional groups that contribute to its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ol: A simpler analog without the 1-methylcyclohexyl group.

    1-Methylcyclohexyl derivatives: Compounds with similar cyclohexyl substitution but different aromatic cores.

Uniqueness

6-(1-Methylcyclohexyl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both aromatic and alicyclic characteristics are desired.

Properties

CAS No.

101747-27-7

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

6-(1-methylcyclohexyl)naphthalen-2-ol

InChI

InChI=1S/C17H20O/c1-17(9-3-2-4-10-17)15-7-5-14-12-16(18)8-6-13(14)11-15/h5-8,11-12,18H,2-4,9-10H2,1H3

InChI Key

MEUVHRXEHWUIIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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